molecular formula C11H15NO B1581016 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 52373-02-1

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1581016
Key on ui cas rn: 52373-02-1
M. Wt: 177.24 g/mol
InChI Key: NWDPZDVSZWOAFS-UHFFFAOYSA-N
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 6-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (400 MHz, CDCl3) δ 7.34, 6.78, 6.63, 3.97, 3.79, 2.74, 1.77, 1.89; 13C NMR (100 MHz, CDCl3) δ 158.47, 138.45, 133.91, 129.64, 113.71, 112.67, 55.61, 49.23, 34.25, 30.31, 24.6, 23.23, 19.87.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1[C:5]2[CH2:6][CH2:7][CH2:8][CH:9]([NH2:10])[C:4]=2[CH:3]=[CH:2]1.[CH3:11][O:12][C:13]1C=C2C(=C[CH:22]=1)C(=O)CCC2>>[CH3:11][O:12][C:13]1[CH:22]=[C:5]2[C:4](=[CH:3][CH:2]=1)[CH:9]([NH2:10])[CH2:8][CH2:7][CH2:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1CCCC2N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCCC(C2=CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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